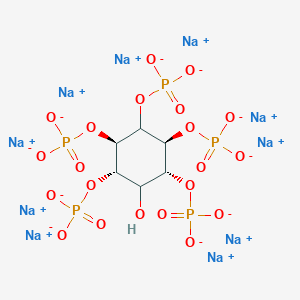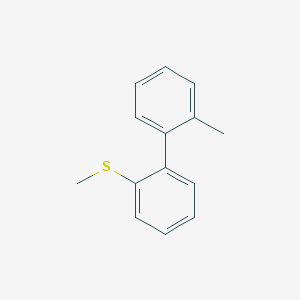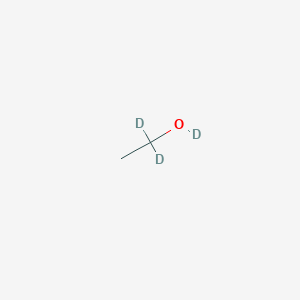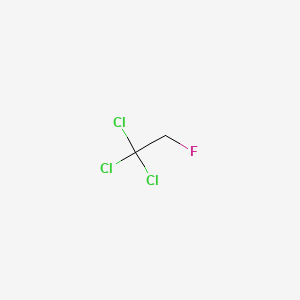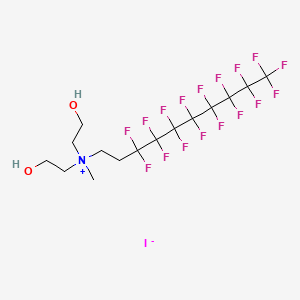
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide is a quaternary ammonium compound with a long perfluorinated alkyl chain. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and surfactant characteristics. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and its resistance to harsh chemical environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide typically involves the following steps:
Preparation of the Perfluorinated Alkyl Chain: The perfluorinated alkyl chain is synthesized through a series of fluorination reactions, starting from a hydrocarbon precursor.
Quaternization Reaction: The perfluorinated alkyl chain is then reacted with bis(2-hydroxyethyl)methylamine in the presence of a suitable iodinating agent, such as methyl iodide, under controlled temperature and pressure conditions to form the quaternary ammonium iodide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization reaction. Purification steps, such as crystallization and filtration, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the perfluorinated alkyl chain is highly resistant to oxidation.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or sodium bromide.
Oxidation and Reduction Reactions: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Conducted under controlled pH conditions using acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: Depending on the specific reaction, various oxidized or reduced forms of the compound may be produced.
Hydrolysis: Breakdown products include bis(2-hydroxyethyl)methylamine and the corresponding perfluorinated alcohol.
Wissenschaftliche Forschungsanwendungen
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to stabilize cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its surfactant properties.
Industry: Utilized in the formulation of specialty coatings and lubricants that require high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide is primarily based on its surfactant properties. The long perfluorinated alkyl chain provides hydrophobic interactions, while the quaternary ammonium group interacts with hydrophilic environments. This dual functionality allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes, enhancing the delivery of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)trimethylammonium iodide
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)dimethylbenzylammonium iodide
Uniqueness
Compared to similar compounds, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)bis(2-hydroxyethyl)methylammonium iodide offers unique advantages due to the presence of the bis(2-hydroxyethyl) group. This group enhances its solubility in polar solvents and provides additional sites for hydrogen bonding, making it more effective in certain applications, such as drug delivery and biological sample preparation.
Eigenschaften
CAS-Nummer |
31841-41-5 |
|---|---|
Molekularformel |
C15H17F17INO2 |
Molekulargewicht |
693.18 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C15H17F17NO2.HI/c1-33(4-6-34,5-7-35)3-2-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32;/h34-35H,2-7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JRKJESUMGCTNMA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCO)CCO.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






